molecular formula C18H17N3O4 B2916106 (S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid CAS No. 1173681-44-1

(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid

Cat. No. B2916106
CAS RN: 1173681-44-1
M. Wt: 339.351
InChI Key: PTEUELDWMJPCTL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3) and has been shown to modulate glutamate neurotransmission in the brain.

Scientific Research Applications

NMDA Receptor Antagonism

2-Carboxytetrahydroquinolines , derived from kynurenic acid, have been synthesized and evaluated for their in vitro antagonist activity at the glycine site on the NMDA receptor. The study found that certain derivatives exhibit significant potency and stereoselectivity, indicating their potential for development as therapeutic agents targeting the NMDA receptor, which is implicated in neurological disorders (Carling et al., 1992).

Polymerization and Materials Science

Research on diphenylquinoxaline-containing monomers has demonstrated their utility in the polymerization process to form hyperbranched aromatic polyamides. These materials exhibit unique physical and chemical properties due to the structural variations of the quinoxaline unit. Such polymers have applications in developing thermosetting resin systems for high-temperature applications (Baek et al., 2003).

Anticancer Agents

A study synthesized functionalized amino acid derivatives with a quinoxaline moiety, showing promising cytotoxicity against human cancer cell lines. These compounds represent a new class of potential anticancer agents, highlighting the role of quinoxaline derivatives in designing drugs for cancer therapy (Kumar et al., 2009).

Organotin(IV) Carboxylates

Organotin carboxylates based on amide carboxylic acids have been synthesized and characterized, revealing diverse molecular architectures and potential applications in materials science and catalysis (Xiao et al., 2013).

Antimicrobial and Antiviral Potential

Quinoxaline derivatives, specifically peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid , have been synthesized and evaluated for their antimicrobial, antifungal, and antiviral potential, including activity against human papillomavirus (HPV-16) E6 oncoprotein. Such studies underscore the versatility of quinoxaline derivatives in pharmaceutical development (Chaudhary et al., 2016).

properties

IUPAC Name

(2S)-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-16-11-21(15-9-5-4-8-13(15)19-16)18(25)20-14(17(23)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,22)(H,20,25)(H,23,24)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEUELDWMJPCTL-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid

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